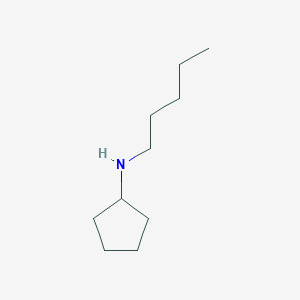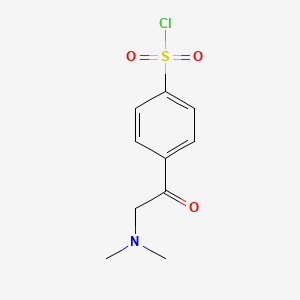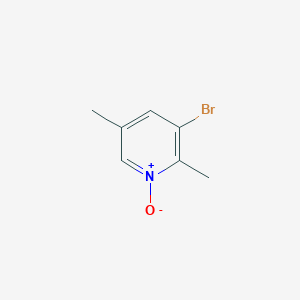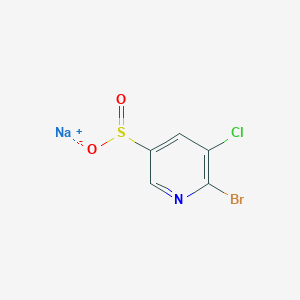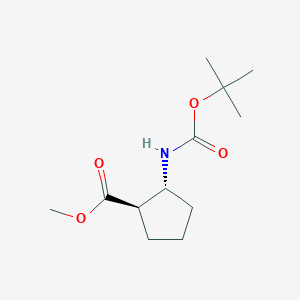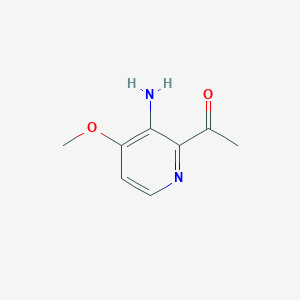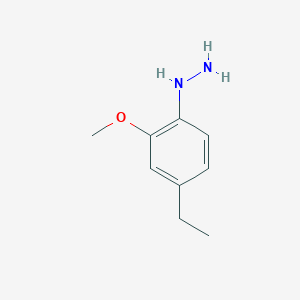
3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom and an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole involves a 1,3-dipolar cycloaddition reaction. This reaction can be performed under microwave-assisted conditions, which enhances the regioselectivity and yield of the product. The reaction typically involves the use of 3-substituted phenyl-5-((prop-2-yn-1-yloxy)methyl)isoxazoles and (Z)-2-chloro-N-hydroxynicotinimidoyl chloride in the presence of sodium bicarbonate as an acid-binding agent in tetrahydrofuran solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and environmentally friendly solvents suggests potential scalability for industrial applications.
化学反应分析
Types of Reactions
3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
科学研究应用
3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their potential therapeutic properties, including anti-inflammatory and antibacterial activities.
作用机制
The mechanism of action of 3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit essential enzymes. The compound’s antibacterial properties are linked to its interference with bacterial cell wall synthesis and protein function.
相似化合物的比较
Similar Compounds
2-Chloropyridine-3-boronic acid: This compound shares the chloropyridine moiety but differs in its boronic acid functional group.
3-(2-Chloropyridin-3-yl)-5-((3-substituted phenyl isoxazol-5-yl)methoxy)methyl)isoxazoles: These compounds are structurally similar but have additional substituents on the isoxazole ring.
Uniqueness
3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole is unique due to its specific combination of a chloropyridine and an isoxazole ring, which imparts distinct chemical and biological properties
属性
分子式 |
C8H7ClN2O |
|---|---|
分子量 |
182.61 g/mol |
IUPAC 名称 |
3-(2-chloropyridin-3-yl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C8H7ClN2O/c9-8-6(2-1-4-10-8)7-3-5-12-11-7/h1-2,4H,3,5H2 |
InChI 键 |
KIQDJQZVFVWJPH-UHFFFAOYSA-N |
规范 SMILES |
C1CON=C1C2=C(N=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


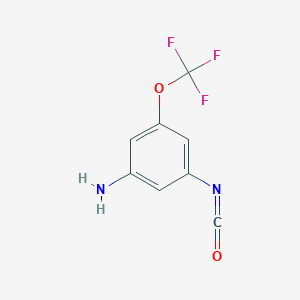
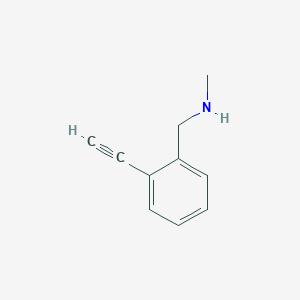
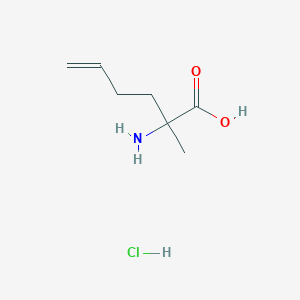
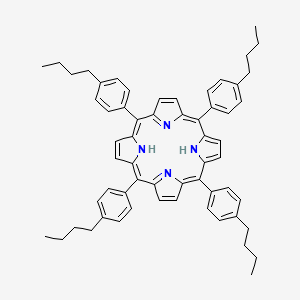
![5-(Chloromethyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B15247399.png)
![2-Bromo-7-(difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B15247405.png)
